2-Chloro-3-nitrotoluene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87550. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

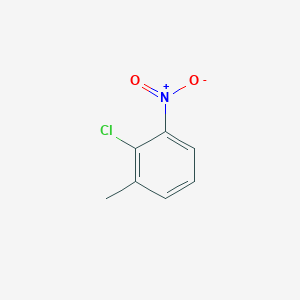

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSGZXRUCAWXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192786 | |

| Record name | 2-Chloro-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-40-9 | |

| Record name | 2-Chloro-1-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3970-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-3-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D4MB5FE9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-nitrotoluene (CAS No: 3970-40-9) is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a chloro and a nitro group on the toluene (B28343) scaffold, renders it a versatile intermediate for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-chloro-1-methyl-3-nitrobenzene[1] |

| CAS Number | 3970-40-9[1] |

| Molecular Formula | C₇H₆ClNO₂[1] |

| Molecular Weight | 171.58 g/mol [1] |

| InChI | InChI=1S/C7H6ClNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3[2] |

| InChIKey | XTSGZXRUCAWXKY-UHFFFAOYSA-N[2] |

| SMILES | Cc1cccc(c1Cl)--INVALID-LINK--=O[2] |

| EC Number | 223-591-9[2] |

| PubChem CID | 77591[1] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Light yellow liquid[1] |

| Melting Point | 21 °C[2] |

| Boiling Point | 147 °C at 25 mmHg[2] |

| Density | 1.298 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.557[2] |

| Flash Point | 113 °C (closed cup)[2] |

| Solubility | While specific quantitative data is not readily available, its chemical structure suggests solubility in common organic solvents such as acetonitrile (B52724), ethyl acetate (B1210297), methanol, ethanol, acetone, and DMSO. It is expected to be insoluble in water. |

Spectral Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Below is a summary of available spectral data.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | (400 MHz, DMSO-d₆) δ: 7.84 (d, J = 8.0 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.50-7.46 (m, 1H), 2.44 (s, 3H) |

| ¹³C NMR | Spectral data is available in public databases such as SpectraBase.[3] |

| Infrared (IR) Spectroscopy | IR spectra are available in public databases such as PubChem and SpectraBase.[1][3] |

| Mass Spectrometry (MS) | Mass spectra are available in public databases such as PubChem.[1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction, starting from 2-methyl-6-nitroaniline (B18888).

Synthesis of this compound from 2-Methyl-6-nitroaniline

This protocol details a robust method for the laboratory-scale synthesis of this compound.

Materials:

-

2-Methyl-6-nitroaniline (25 g, 0.16 mol)

-

tert-Butyl nitrite (B80452) (34 g, 0.33 mol, 39 mL)

-

Copper(I) chloride (CuCl) (24 g, 0.25 mol)

-

Acetonitrile (600 mL)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

In a suitable reaction vessel, dissolve 2-methyl-6-nitroaniline (25 g) in acetonitrile (300 mL).

-

In a separate flask, prepare a solution of tert-butyl nitrite (34 g) and Cu(I)Cl (24 g) in acetonitrile (300 mL).

-

Add the 2-methyl-6-nitroaniline solution to the tert-butyl nitrite and CuCl solution.

-

Heat the reaction mixture to 65 °C under a nitrogen atmosphere and maintain stirring at this temperature for 3 hours.

-

After 3 hours, cool the reaction mixture to ambient temperature.

-

Filter the mixture to remove any solid precipitates.

-

Concentrate the filtrate in vacuo to remove the acetonitrile.

-

The crude product is then purified by silica-gel column chromatography using a mobile phase of petroleum ether/EtOAc (100:1).

-

This procedure yields 2-chloro-1-methyl-3-nitrobenzene as a yellow oil (23 g, 82% yield).

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

Reactivity

The chemical reactivity of this compound is dictated by the interplay of the chloro, nitro, and methyl substituents on the aromatic ring.

-

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director, while the chloro and methyl groups are ortho-, para-directors. The positions for further electrophilic substitution will be influenced by the combined electronic effects of these groups.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the chlorine atom by strong nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2-chloro-3-aminotoluene. This transformation opens up a vast array of synthetic possibilities for creating amines, amides, and heterocyclic compounds.[4]

-

Conversion to Arenethiols: this compound can be transformed into arenethiols by reacting with reagents such as sodium sulfide, sodium hydrogen sulfide, or disodium (B8443419) disulfide.

Diagram of Key Reactions:

Caption: Reactivity pathways of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis.[5] Its primary applications lie in its use as a key intermediate for the production of:

-

Pharmaceuticals: It serves as a precursor for more complex molecules with potential biological activity.[5] The dual functionality allows for the strategic introduction of various pharmacophores.[4]

-

Agrochemicals: It is utilized in the synthesis of new crop protection agents.[5]

-

Dyes and Pigments: The aromatic nitro compound structure is a common feature in many chromophores, making it a useful starting material for the synthesis of dyes and pigments.[5]

Safety and Handling

This compound is classified as harmful if swallowed and very toxic to aquatic life.[1]

Table 4: Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302[2] |

| Very toxic to aquatic life | H400[2] |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Eyeshields or face shields.[2]

-

Hand Protection: Protective gloves.[2]

-

Respiratory Protection: Use a suitable respirator (e.g., type ABEK (EN14387) respirator filter) when handling in areas with insufficient ventilation.[2]

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. Recommended storage temperature is between 0-8°C.[1]

Biological Activity and Signaling Pathways

There is currently no scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its significance in the context of drug development is primarily as a synthetic intermediate, which is then used to construct larger, biologically active molecules.

Conclusion

This compound is a chemical intermediate with a well-defined set of physical and chemical properties. Its utility in organic synthesis is significant, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes. The experimental protocol provided offers a reliable method for its synthesis, and an understanding of its reactivity allows for its strategic use in the development of novel compounds. As with all chemicals, proper safety precautions must be observed during its handling and storage. This guide serves as a foundational resource for scientists and researchers working with this versatile compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitrotoluene, with the CAS number 3970-40-9, is an important chemical intermediate in the synthesis of a variety of organic compounds.[1] Its molecular structure, featuring a toluene (B28343) backbone substituted with a chlorine atom and a nitro group, imparts specific physical and chemical properties that are crucial for its application in the pharmaceutical, agrochemical, and dye industries.[1] This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a logical visualization of its phase transitions.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for designing, scaling up, and ensuring the safety of chemical processes involving this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [2] |

| Molecular Weight | 171.58 g/mol | [2][3][4][5] |

| Appearance | Light yellow liquid or powder to lump to clear liquid | [4] |

| Melting Point | 21 °C | [3][4] |

| Boiling Point | 147 °C at 25 mmHg 239-240 °C at 718 mmHg | [3] |

| Density | 1.298 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.557 | [3][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility | Soluble in most organic solvents. | [6] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research and development. The following are detailed methodologies for the key experiments cited.

Melting Point Determination (Thiele Tube Method)

The melting point is a crucial indicator of a compound's purity.[7]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Heating oil (e.g., paraffin (B1166041) or silicone oil)

-

Bunsen burner or other heat source

-

Mortar and pestle

-

Rubber band or wire for attaching the capillary tube

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.[7] The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7] The thermometer and attached capillary tube are then suspended in a Thiele tube containing heating oil.[7]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[7] This design promotes convection currents in the oil, ensuring even heat distribution.[7] The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[10] For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of liquid.[11]

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with heating oil or a heating block)

-

Rubber band or wire

Procedure:

-

Sample Preparation: A few milliliters of liquid this compound are placed in the small test tube.[12] A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[12]

-

Apparatus Setup: The test tube is attached to a thermometer with the sample level with the thermometer bulb.[12] The assembly is then immersed in a heating bath.[12]

-

Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[13]

-

Observation and Measurement: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[11][13] At this point, the heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[11][13] This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[12]

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Apparatus:

-

Pycnometer

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound. Care is taken to avoid air bubbles. The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25°C) until it reaches thermal equilibrium. The stopper is then inserted, and any excess liquid is carefully wiped from the outside. The mass of the filled pycnometer is then measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (if not built-in)

-

Dropper

-

Solvent (e.g., acetone (B3395972) or ethanol) for cleaning

-

Soft tissue paper

Procedure:

-

Calibration and Temperature Control: The refractometer is calibrated using a standard of known refractive index. The prisms are connected to a constant temperature water bath set to the desired temperature (e.g., 20°C).[14]

-

Sample Application: A few drops of this compound are placed on the surface of the lower prism using a dropper.[14] The prisms are then closed and locked.

-

Measurement: The light source is positioned, and the eyepiece is adjusted to bring the crosshairs into focus. The handwheel is turned to bring the boundary line between the light and dark fields into the field of view. The compensator knob is adjusted to eliminate any color fringes and sharpen the boundary line.[14] The handwheel is then fine-tuned to center the sharp boundary line on the crosshairs.[14]

-

Reading: The refractive index is read directly from the instrument's scale.[14]

-

Cleaning: After the measurement, the prisms are carefully cleaned with a soft tissue and a suitable solvent.[14]

Logical Relationships and Phase Transitions

The physical state of this compound is dependent on temperature and pressure. The following diagram illustrates the transitions between its solid, liquid, and gaseous phases under standard atmospheric pressure.

Caption: Phase transition diagram for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cn.canbipharm.com [cn.canbipharm.com]

- 3. This compound 98 3970-40-9 [sigmaaldrich.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C7H6ClNO2 | CID 77591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to 2-Chloro-3-nitrotoluene (CAS: 3970-40-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-nitrotoluene, a key chemical intermediate. It covers its chemical and physical properties, synthesis, safety and handling, and significant applications in various fields, particularly in the development of pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound, with the molecular formula C₇H₆ClNO₂, is a light yellow liquid or powder.[1][2] It is recognized for its role as a versatile intermediate in organic synthesis due to the presence of chloro and nitro groups on the toluene (B28343) ring.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3970-40-9 | [3] |

| Molecular Weight | 171.58 g/mol | [2] |

| Appearance | Light yellow liquid or powder | [1] |

| Melting Point | 21 °C | [3] |

| Boiling Point | 147 °C at 25 mmHg | [5] |

| Density | 1.298 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.557 | [5] |

| Flash Point | 113 °C (closed cup) | [3] |

| Purity | >98.0% (GC) | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the nitration of 2-chlorotoluene. However, a more detailed and specific laboratory-scale synthesis involves the Sandmeyer reaction of 2-methyl-6-nitroaniline (B18888).

Experimental Protocol: Synthesis from 2-Methyl-6-nitroaniline[5]

This protocol describes the conversion of 2-methyl-6-nitroaniline to this compound.

Materials:

-

2-Methyl-6-nitroaniline

-

tert-Butyl nitrite (B80452)

-

Copper(I) chloride (CuCl)

-

Petroleum ether

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica gel

Procedure:

-

A solution of 2-methyl-6-nitroaniline (25 g, 0.16 mol) in acetonitrile (300 mL) is prepared.

-

In a separate flask, a solution of tert-butyl nitrite (34 g, 0.33 mol, 39 mL) and Cu(I)Cl (24 g, 0.25 mol) in acetonitrile (300 mL) is prepared.

-

The 2-methyl-6-nitroaniline solution is added to the tert-butyl nitrite and CuCl solution.

-

The reaction mixture is heated to 65 °C under a nitrogen atmosphere and stirred at this temperature for 3 hours.

-

After 3 hours, the reaction mixture is cooled to ambient temperature.

-

The mixture is filtered, and the filtrate is concentrated in vacuo.

-

The crude product is purified by silica-gel column chromatography using a mobile phase of petroleum ether/EtOAc (100:1).

-

The final product, 2-chloro-1-methyl-3-nitrobenzene, is obtained as a yellow oil (23 g, 82% yield).

Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.84 (d, J = 8.0 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.50-7.46 (m, 1H), 2.44 (s, 3H).[5]

While ¹³C NMR, IR, and Mass Spectrometry data are referenced in various databases, detailed spectral assignments were not publicly available in the consulted resources.

Applications in Organic Synthesis

This compound is a valuable intermediate due to its dual functionality, which allows for a range of chemical transformations. The nitro group can be reduced to an amino group, and the chloro group can participate in substitution reactions.[3]

Pharmaceutical Research

A significant application of this compound is in the synthesis of complex pharmaceutical ingredients. For instance, it is a precursor in the synthesis of tricyclic indole-2-carboxylic acids, which have been investigated as potential NMDA-glycine antagonists.[3]

Agrochemical Industry

In the agrochemical sector, this compound is used to produce 3-Chloro-2-methylaniline, an essential intermediate for certain herbicides.[3]

Dyes and Specialty Chemicals

This compound also serves as a precursor in the manufacturing of various dyes and pigments.[4]

Safety and Handling

This compound is classified as harmful if swallowed and very toxic to aquatic life.[6]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard | H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled. | [2] |

| Hazard | H315 | Causes skin irritation. | [2] |

| Hazard | H319 | Causes serious eye irritation. | [2] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |

| Precautionary | P270 | Do not eat, drink or smoke when using this product. | [2] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| Precautionary | P301 + P310 + P330 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | [2] |

| Precautionary | P302 + P352 + P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [2] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |

It should be stored in a cool, well-ventilated area away from ignition sources and incompatible materials. When handling, appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, must be worn.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent application in the synthesis of a key agrochemical intermediate.

Caption: Synthesis workflow for this compound.

Caption: Synthesis of 3-Chloro-2-methylaniline.

References

- 1. This compound | C7H6ClNO2 | CID 77591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3970-40-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Chloro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2-Chloro-3-nitrotoluene. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest.

Core Data Presentation

The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| CAS Number | 3970-40-9 | [1][2] |

| Appearance | Light yellow liquid | [3] |

| Melting Point | 21 °C | [4] |

| Boiling Point | 147 °C at 25 mmHg | [4] |

| Density | 1.298 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.557 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound from 2-Methyl-6-nitroaniline (B18888)

A common and effective method for the synthesis of this compound is via the Sandmeyer reaction, starting from 2-methyl-6-nitroaniline.[5]

Materials:

-

2-Methyl-6-nitroaniline

-

tert-Butyl nitrite (B80452)

-

Copper(I) chloride (CuCl)

-

Petroleum ether

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica gel

Procedure:

-

A solution of 2-methyl-6-nitroaniline (25 g, 0.16 mol) in acetonitrile (300 mL) is prepared.

-

In a separate flask, a solution of tert-butyl nitrite (34 g, 0.33 mol) and Cu(I)Cl (24 g, 0.25 mol) in acetonitrile (300 mL) is prepared.

-

The 2-methyl-6-nitroaniline solution is added to the tert-butyl nitrite and CuCl solution.

-

The reaction mixture is heated to 65 °C under a nitrogen atmosphere and stirred at this temperature for 3 hours.

-

After 3 hours, the reaction mixture is cooled to ambient temperature.

-

The cooled mixture is filtered, and the filtrate is concentrated under reduced pressure (in vacuo).

-

The crude product is purified by silica-gel column chromatography using a mobile phase of petroleum ether/EtOAc (100:1).

-

The final product, 2-chloro-1-methyl-3-nitrobenzene, is obtained as a yellow oil (23 g, 82% yield).[5]

Analytical Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity and concentration of this compound can be determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[1][6]

Instrumentation and Conditions:

-

Column: Newcrom R1 reverse-phase column.[6]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[1][6]

-

Application: This method is suitable for the analysis of this compound and can be adapted for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[1][6]

Visualized Workflows and Pathways

To further elucidate the experimental and logical processes, the following diagrams have been generated using the DOT language.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for this compound via RP-HPLC.

Proposed Metabolic Pathway

While a specific metabolic pathway for this compound is not extensively documented, a logical pathway can be proposed based on the known metabolism of similar nitroaromatic compounds. The primary metabolic transformations are expected to involve the oxidation of the methyl group and the reduction of the nitro group.[7]

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-氯-3-硝基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-3-nitrotoluene: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-3-nitrotoluene, a significant intermediate in the synthesis of various organic compounds. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key experimental protocols for its synthesis and subsequent reactions.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound with the chemical formula C₇H₆ClNO₂. Its structure consists of a toluene (B28343) ring substituted with a chlorine atom at position 2 and a nitro group at position 3.

The IUPAC name for this compound is 2-chloro-1-methyl-3-nitrobenzene .[1]

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid |

| Melting Point | 21 °C |

| Boiling Point | 147 °C at 25 mmHg |

| Density | 1.298 g/mL at 25 °C |

| Refractive Index | n20/D 1.557 |

| Flash Point | 113 °C (closed cup) |

| CAS Number | 3970-40-9 |

Experimental Protocols

This compound is a versatile intermediate. Detailed methodologies for its synthesis and a key subsequent reaction are provided below.

Synthesis of this compound from 2-Methyl-6-nitroaniline (B18888)

This protocol describes a method for synthesizing this compound from 2-methyl-6-nitroaniline.[2]

Materials:

-

2-Methyl-6-nitroaniline

-

tert-Butyl nitrite (B80452)

-

Copper(I) chloride (CuCl)

-

Acetonitrile

-

Petroleum ether

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica gel

Procedure:

-

Prepare a solution of tert-butyl nitrite (34 g, 0.33 mol) and Cu(I)Cl (24 g, 0.25 mol) in 300 mL of acetonitrile.

-

To this solution, add a solution of 2-methyl-6-nitroaniline (25 g, 0.16 mol) in 300 mL of acetonitrile.

-

Heat the reaction mixture to 65 °C under a nitrogen atmosphere and stir at this temperature for 3 hours.

-

After 3 hours, cool the reaction mixture to ambient temperature.

-

Filter the mixture and concentrate the filtrate in vacuo.

-

Purify the crude product by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (100:1) as the eluent.

-

The final product, 2-chloro-1-methyl-3-nitrobenzene, is obtained as a yellow oil (23 g, 82% yield).

Reduction of this compound to 3-Chloro-2-methylaniline (B42847)

This protocol details the reduction of the nitro group in this compound to an amino group, forming 3-chloro-2-methylaniline, a valuable intermediate for herbicides.[3]

Materials:

-

This compound (1-chloro-2-methyl-3-nitrobenzene)

-

Finely divided iron

-

Concentrated hydrochloric acid

-

Water

-

Sodium carbonate

Procedure:

-

In a reaction vessel equipped for continuous stirring, prepare a mixture of 100 g of finely divided iron, 20 g of concentrated hydrochloric acid, and 200 ml of water.

-

Bring the mixture to a boil.

-

Over a period of 2 hours, gradually add 100 g of this compound to the boiling mixture while maintaining continuous stirring.

-

After the addition is complete, place the reaction mixture in an oil bath and add 20 g of sodium carbonate.

-

Perform steam distillation with the oil bath temperature at 200° C. The product, 3-chloro-2-methylaniline, will distill off.

-

Separate the 3-chloro-2-methylaniline from the distillate using a separating funnel.

-

For further purification, perform vacuum distillation. The boiling point of the purified product is 105-110° C at 10 mmHg. The yield is approximately 94% of the theoretical value.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of 2-Chloro-3-nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2-Chloro-3-nitrotoluene (CAS No: 3970-40-9), a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The following sections detail its spectral characteristics, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and outline generalized experimental protocols for obtaining such data.

Chemical Structure and Properties

This compound, also known as 2-chloro-1-methyl-3-nitrobenzene, has the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[2] It is a light yellow liquid at room temperature with a melting point of 21 °C and a boiling point of 147 °C at 25 mmHg.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.84 | d, J = 8.0 Hz | 1H | Aromatic CH |

| 7.68 | d, J = 8.0 Hz | 1H | Aromatic CH |

| 7.50-7.46 | m | 1H | Aromatic CH |

| 2.44 | s | 3H | -CH₃ |

Note: Data acquired in DMSO-d₆ at 400 MHz.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| 149.3 | C-NO₂ |

| 135.5 | C-Cl |

| 133.0 | Aromatic CH |

| 129.8 | C-CH₃ |

| 126.1 | Aromatic CH |

| 124.9 | Aromatic CH |

| 19.8 | -CH₃ |

Note: Specific solvent and frequency for the compiled ¹³C NMR data were not consistently available across sources.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (-CH₃) |

| ~1530 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

| ~800-700 | C-Cl stretch |

Note: IR data is typically acquired as a thin film or in a suitable solvent.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

3.1.2. ¹H NMR Spectrum Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the instrument to the deuterated solvent.

-

Acquisition Parameters:

-

Pulse Program: A standard ¹H acquisition program.

-

Number of Scans (NS): Typically 16 to 32 scans.

-

Spectral Width (SW): Approximately 12-16 ppm.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the peaks.

-

3.1.3. ¹³C NMR Spectrum Acquisition

-

Instrument Setup: Use the same sample and ensure the instrument is locked and shimmed.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096 scans, or more, depending on concentration.

-

Spectral Width (SW): 200-250 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds is a common starting point.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

IR Spectroscopy (FTIR)

-

Sample Preparation:

-

Neat (Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal interference in the spectral regions of interest. Fill an appropriate liquid cell with the solution.

-

-

Background Spectrum: Acquire a background spectrum of the KBr/NaCl plates or the solvent-filled cell.

-

Sample Spectrum: Acquire the spectrum of the prepared sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitrotoluene (CAS No. 3970-40-9) is a substituted aromatic compound with the chemical formula C₇H₆ClNO₂.[1][2] It serves as a key intermediate in the synthesis of various organic molecules, including dyes, pharmaceuticals, and agrochemicals. A thorough understanding of its solubility and stability is crucial for its safe handling, storage, process development, and for predicting its environmental fate. This technical guide summarizes the available physicochemical data for this compound and provides detailed experimental protocols for its solubility and stability assessment.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [1] |

| Melting Point | 21 °C (lit.) | [3][4] |

| Boiling Point | 147 °C at 25 mmHg (lit.) | [3][4] |

| Density | 1.298 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.557 (lit.) | [3][4] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in the literature. However, based on its chemical structure—a substituted aromatic ring—it is expected to have low solubility in water and good solubility in common organic solvents.

Experimental Protocol for Solubility Determination

A general procedure for determining the solubility of a solid organic compound is as follows:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene) in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to stand at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution.

-

Filter the supernatant through a fine-porosity filter (e.g., 0.22 µm PTFE or glass fiber) to remove any suspended particles.

-

-

Quantification of Dissolved Solute:

-

The concentration of this compound in the clear, saturated filtrate can be determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable stationary phase (e.g., C18) and mobile phase. Quantify the concentration against a calibration curve prepared with known standards.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue. This method is less sensitive and suitable for solutes with relatively high solubility.

-

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., g/100 mL or mg/L) or as a molar concentration (mol/L) at the specified temperature.

-

References

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 2-Chloro-3-nitrotoluene. The information is intended to inform researchers, scientists, and professionals in drug development about the potential risks and safe handling procedures for this chemical compound.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆ClNO₂.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | Light yellow liquid | [2] |

| Melting Point | 21 °C | [3][4][5] |

| Boiling Point | 147 °C at 25 mmHg | [3][4][5] |

| Density | 1.298 g/mL at 25 °C | [3][4] |

| Flash Point | 113 °C (closed cup) | [6] |

| Refractive Index | n20/D 1.557 | [3][4][5] |

| Solubility | Information not available | |

| Vapor Pressure | Information not available | |

| Log Kow | 2.7 | [7] |

Toxicological Data

Limited direct toxicological data is available for this compound. The primary hazard classification is based on aggregated data from multiple sources.[1]

| Endpoint | Value | Classification | Reference |

| Acute Oral Toxicity | Harmful if swallowed | Acute Tox. 4 | [1][8] |

| Acute Dermal Toxicity | Data not available | Not classified | |

| Acute Inhalation Toxicity | Data not available | Not classified | |

| Skin Corrosion/Irritation | Data not available | Not classified | |

| Serious Eye Damage/Irritation | Data not available | Not classified | |

| Carcinogenicity | Data not available | Not classified |

Due to the lack of specific data, a toxicological profile can be inferred from related compounds such as nitrotoluenes and chlorotoluenes. Nitrotoluenes are known to cause a range of effects including anemia, hypercholesterolemia, and testicular atrophy.[9] Some nitrotoluenes are considered possibly carcinogenic to humans.[10] Exposure to nitrotoluenes can lead to methemoglobinemia, headache, fatigue, dizziness, and at high levels, respiratory distress and even death.[11]

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification: [1]

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Hazardous to the aquatic environment, acute hazard (Category 1) , H400: Very toxic to aquatic life.

Pictograms:

-

H302: Harmful if swallowed.

-

H400: Very toxic to aquatic life.

Precautionary Statements: [1]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P330: Rinse mouth.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for assessing the acute oral and aquatic toxicity of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of relevant guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[5][6][12]

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of three additional animals at the same dose, or dosing of three additional animals at the next higher or lower dose level.

Methodology:

-

Test Animals: Healthy young adult rodents (usually rats, female preferred) are used.

-

Housing and Feeding: Animals are caged individually and have free access to standard laboratory diet and drinking water.

-

Dose Levels: A starting dose is selected from a series of fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

-

Pathology: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.

Fish, Acute Toxicity Test (OECD Guideline 203)

This guideline describes a method to determine the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (LC50).[3][4][13]

Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period. Mortalities and other signs of toxicity are recorded at 24, 48, 72, and 96 hours.

Methodology:

-

Test Species: A variety of fish species can be used, with zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss) being common choices.

-

Test Conditions: The test is conducted in a flow-through, semi-static, or static system. Water temperature, pH, and dissolved oxygen are maintained at appropriate levels for the test species.

-

Test Concentrations: At least five concentrations in a geometric series are used. A control group (without the test substance) is also included.

-

Number of Animals: At least seven fish are used for each test concentration and for the control.

-

Observations: The number of dead fish in each tank is recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

-

Data Analysis: The LC50 is calculated at the end of the exposure period using appropriate statistical methods.

Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways for this compound have not been elucidated. However, the toxicity of nitroaromatic compounds is generally linked to the reduction of the nitro group, which can lead to the formation of reactive intermediates that cause oxidative stress and damage to cellular macromolecules. The metabolism of nitrotoluenes often involves oxidation of the methyl group followed by conjugation and excretion.[14] Intestinal microflora can play a role in the reduction of the nitro group.[14]

The following diagram illustrates a plausible metabolic pathway for this compound based on the metabolism of related compounds.

Caption: Plausible metabolic pathway of this compound.

Environmental Fate and Transport

This compound is classified as very toxic to aquatic life.[1] This suggests that its release into the environment should be strictly controlled. The environmental fate of a chemical is influenced by processes such as biodegradation, photodegradation, and adsorption to soil and sediment. While specific data for this compound is limited, related nitroaromatic compounds can be persistent in the environment.[15] Biodegradation of some nitrotoluenes by microorganisms has been observed, often involving initial oxidation or reduction of the nitro group.[16]

The following diagram outlines the key considerations in an environmental risk assessment workflow.

Caption: Environmental risk assessment workflow.

Safe Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke when handling this chemical.[7]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste. Avoid release to the environment.[7]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should consult the relevant Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations.

References

- 1. This compound | C7H6ClNO2 | CID 77591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. This compound 98 3970-40-9 [sigmaaldrich.com]

- 9. Analysis of Common and Specific Mechanisms of Liver Function Affected by Nitrotoluene Compounds | PLOS One [journals.plos.org]

- 10. o-Nitrotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biodegradation of 2-nitrotoluene by Pseudomonas sp. strain JS42 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-nitrotoluene: Discovery, Synthesis, and Properties

This technical guide provides a comprehensive overview of 2-Chloro-3-nitrotoluene, a key chemical intermediate in various industrial applications. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's history, physicochemical properties, synthesis, and applications.

Discovery and History

The specific discovery of this compound is not attributed to a single breakthrough moment but rather emerged from systematic studies on the nitration of substituted aromatic compounds in the late 19th and early 20th centuries. Early investigations into the electrophilic substitution of toluene (B28343) and its derivatives laid the groundwork for understanding how different functional groups direct the position of incoming substituents.

The nitration of toluene itself was known to produce a mixture of isomers, primarily the ortho- and para-nitrotoluenes, with a smaller amount of the meta-isomer. Subsequent studies on halogenated toluenes, such as 2-chlorotoluene, revealed a more complex isomeric distribution upon nitration. The presence of both a methyl group (an ortho-, para-director) and a chlorine atom (also an ortho-, para-director) leads to the formation of multiple isomers, including this compound. While a definitive first synthesis is not clearly documented, its characterization would have been the result of meticulous separation and analysis of the complex mixtures obtained from the nitration of 2-chlorotoluene. These foundational studies were crucial for the development of synthetic organic chemistry and the production of a wide array of chemical intermediates. Today, this compound is recognized as a valuable building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2]

Physicochemical Properties

This compound is a yellow liquid at room temperature.[3] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂ | [4][5] |

| Molecular Weight | 171.58 g/mol | [3][4] |

| CAS Number | 3970-40-9 | [3][4] |

| Appearance | Light yellow liquid | |

| Melting Point | 21 °C (lit.) | [3][4] |

| Boiling Point | 147 °C / 25 mmHg (lit.) | [3][4] |

| Density | 1.298 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.557 (lit.) | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of 2-methyl-6-nitroaniline (B18888) followed by a Sandmeyer reaction. This route provides good yield and selectivity for the desired isomer.

Experimental Protocol: Synthesis from 2-Methyl-6-nitroaniline

Materials:

-

2-Methyl-6-nitroaniline

-

tert-Butyl nitrite (B80452)

-

Copper(I) chloride (CuCl)

-

Petroleum ether

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

A solution of 2-methyl-6-nitroaniline (25 g, 0.16 mol) in acetonitrile (300 mL) is prepared.

-

In a separate flask, a solution of tert-butyl nitrite (34 g, 0.33 mol) and Cu(I)Cl (24 g, 0.25 mol) in acetonitrile (300 mL) is prepared.

-

The solution of 2-methyl-6-nitroaniline is added to the solution containing tert-butyl nitrite and Cu(I)Cl.

-

The reaction mixture is then heated to 65 °C under a nitrogen atmosphere and stirred at this temperature for 3 hours.

-

After the reaction is complete, the mixture is cooled to ambient temperature and filtered.

-

The filtrate is concentrated in vacuo to remove the solvent.

-

The crude product is purified by silica (B1680970) gel column chromatography using a mixture of petroleum ether and ethyl acetate (100:1) as the eluent.

-

This process yields 2-chloro-1-methyl-3-nitrobenzene as a yellow oil (23 g, 82% yield).

Characterization:

The product can be characterized by ¹H NMR spectroscopy. In DMSO-d₆, the expected signals are: δ 7.84 (d, J = 8.0 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.50-7.46 (m, 1H), 2.44 (s, 3H).

Caption: Synthetic pathway for this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—a chloro group, a nitro group, and a methyl group—on the aromatic ring allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] For instance, the nitro group can be readily reduced to an amine, which can then undergo a wide range of reactions to form amides, sulfonamides, and other nitrogen-containing functional groups. The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The methyl group can also be functionalized, for example, through oxidation to a carboxylic acid. This trifunctional nature makes this compound a key starting material for building molecular complexity.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]

- 3. This compound 98 3970-40-9 [sigmaaldrich.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C7H6ClNO2 | CID 77591 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-Chloro-3-nitrotoluene: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-nitrotoluene is a versatile chemical intermediate of significant interest in the synthesis of agrochemicals, pharmaceuticals, and dyes. Its unique molecular architecture, featuring a chlorinated and nitrated toluene (B28343) scaffold, offers a rich platform for a variety of chemical transformations. This technical guide provides an in-depth review of the synthesis, key reactions, and applications of this compound, with a focus on its role as a building block in organic synthesis. Detailed experimental protocols for its preparation and characteristic reactions are presented, alongside a summary of its physicochemical properties.

Physicochemical Properties

This compound is a yellow to light-yellow liquid or solid with a characteristic aromatic odor. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| CAS Number | 3970-40-9 | [1] |

| Appearance | Yellow to light-yellow liquid or solid | [2] |

| Melting Point | 21 °C | [2] |

| Boiling Point | 147 °C at 25 mmHg | |

| Density | 1.298 g/mL at 25 °C | |

| Refractive Index | n20/D 1.557 |

Synthesis of this compound

The most commonly cited laboratory synthesis of this compound involves the Sandmeyer-type reaction of 2-methyl-6-nitroaniline (B18888).[1] This method provides a good yield and a high purity product.

Experimental Protocol: Synthesis from 2-Methyl-6-nitroaniline[1]

Materials:

-

2-Methyl-6-nitroaniline

-

tert-Butyl nitrite (B80452)

-

Copper(I) chloride (CuCl)

-

Petroleum ether

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a reaction vessel, a solution of 2-methyl-6-nitroaniline (25 g, 0.16 mol) in acetonitrile (300 mL) is prepared.

-

In a separate vessel, a solution of tert-butyl nitrite (34 g, 0.33 mol, 39 mL) and Cu(I)Cl (24 g, 0.25 mol) in acetonitrile (300 mL) is prepared.

-

The solution of 2-methyl-6-nitroaniline is added to the solution containing tert-butyl nitrite and Cu(I)Cl.

-

The reaction mixture is heated to 65 °C under a nitrogen atmosphere and stirred at this temperature for 3 hours.

-

After 3 hours, the reaction mixture is cooled to ambient temperature.

-

The mixture is filtered, and the filtrate is concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography using a petroleum ether/EtOAc (100:1) eluent system.

-

The final product, 2-chloro-1-methyl-3-nitrobenzene (this compound), is obtained as a yellow oil.

Yield: 23 g (82%)

Key Reactions and Transformations

This compound serves as a versatile building block due to the distinct reactivity of its chloro and nitro functional groups.[3] The primary transformations involve the reduction of the nitro group and nucleophilic substitution of the chlorine atom.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 2-chloro-3-aminotoluene. This transformation is a crucial step in the synthesis of various pharmaceuticals and other fine chemicals.[2] Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation.

Materials:

-

This compound

-

Granulated tin (Sn)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound and granulated tin.

-

Slowly add concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require cooling to control the rate.

-

After the initial vigorous reaction subsides, heat the mixture on a water bath until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution to precipitate tin salts and liberate the free amine.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2-chloro-3-aminotoluene, which can be further purified by distillation or crystallization.

Nucleophilic Aromatic Substitution

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution, although it is not as activated as in isomers where the nitro group is in the ortho or para position. Nevertheless, reactions with strong nucleophiles can proceed to introduce various functionalities.

Materials:

-

This compound

-

Sodium methoxide (B1231860) (NaOMe)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Add a solution of sodium methoxide in methanol to the flask.

-

Reflux the reaction mixture for a specified time, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to obtain the crude 2-methoxy-3-nitrotoluene, which can be purified further if necessary.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals

Pharmaceuticals

This compound and its derivatives are utilized in the synthesis of potential pharmaceutical agents. For instance, it has been mentioned as a precursor in the synthesis of tricyclic indole-2-carboxylic acids, which are being investigated as potential NMDA-glycine antagonists.[2] The general synthetic strategy would involve the transformation of this compound into a more complex substituted aniline, which then undergoes further cyclization and functionalization to build the final tricyclic indole (B1671886) scaffold.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and is toxic to aquatic life. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its dual functionality allows for a range of chemical transformations, making it a key building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and dye industries. The synthetic and reaction protocols outlined in this guide provide a foundation for its use in research and development. As the demand for novel and complex organic molecules continues to grow, the importance of versatile intermediates like this compound is expected to increase.

References

Quantum Mechanical Insights into 2-Chloro-3-nitrotoluene: A Technical Guide for Drug Development Professionals

An in-depth analysis of the structural, vibrational, and electronic properties of 2-Chloro-3-nitrotoluene through computational and experimental methodologies, providing a framework for its application in pharmaceutical research and development.

Molecular Structure and Optimization

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal in determining the optimized molecular geometry of this compound. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's spatial configuration and reactivity. The following table showcases typical geometric parameters that would be obtained for this compound, using data from a related isomer as a reference.

Table 1: Optimized Geometric Parameters (Illustrative Example for a 2-Chloro-nitrotoluene Isomer)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 |

| C-H (aromatic) | 1.08 - 1.09 | - |

| C-Cl | ~1.74 | - |

| C-N | ~1.47 | - |

| N-O | ~1.22 | ~118 |

| C-C (methyl) | ~1.51 | - |

| C-H (methyl) | ~1.09 | - |

Note: These values are representative and would be specifically calculated for this compound in a dedicated computational study.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational analysis through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy is crucial for identifying the functional groups and understanding the vibrational modes of this compound. Quantum mechanical calculations can predict these vibrational frequencies, which, when compared with experimental data, allow for a precise assignment of the spectral bands. For aromatic nitro compounds, the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group are typically observed between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[1].

Table 2: Experimental and Calculated Vibrational Frequencies (Illustrative Example for a 2-Chloro-nitrotoluene Isomer)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 | 3150 - 3050 |

| C-H stretch (methyl) | 2980 - 2870 | 2980 - 2870 | 3000 - 2900 |

| NO₂ asymmetric stretch | ~1530 | - | ~1540 |

| NO₂ symmetric stretch | ~1350 | ~1350 | ~1360 |

| C-Cl stretch | ~750 | ~750 | ~760 |

Note: Calculated frequencies are often scaled to better match experimental values.

Electronic Properties: HOMO-LUMO Analysis

The electronic properties of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting its reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its potential as an electronic material. A smaller gap suggests higher reactivity. These parameters are calculated using computational methods and are essential for understanding the molecule's behavior in chemical reactions.

Table 3: Calculated Electronic Properties (Illustrative Example for a 2-Chloro-nitrotoluene Isomer)

| Property | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.5 to -3.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-methyl-6-nitroaniline (B18888) followed by a Sandmeyer reaction.[2]

Materials:

-

2-Methyl-6-nitroaniline

-

tert-Butyl nitrite (B80452)

-

Copper(I) chloride (CuCl)

-

Petroleum ether

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

A solution of 2-methyl-6-nitroaniline in acetonitrile is added to a solution of tert-butyl nitrite and Cu(I)Cl in acetonitrile.

-

The reaction mixture is heated to 65 °C under a nitrogen atmosphere and stirred for 3 hours.[2]

-

After cooling to ambient temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica-gel column chromatography using a petroleum ether/EtOAc (100:1) solvent system to yield 2-chloro-1-methyl-3-nitrobenzene as a yellow oil.[2]

FT-IR Spectroscopy

Sample Preparation (Solid Sample - KBr Pellet Method): [3]

-

Grinding: A small amount of the solid sample is placed in an agate mortar. Approximately 100 mg of dry potassium bromide (KBr) powder is added. The mixture is thoroughly ground to a fine powder.

-

Pellet Formation: The powdered mixture is transferred to a pellet press. A pressure of 8-10 tons is applied for a few minutes to form a transparent or translucent pellet.

-

Analysis: The pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is acquired.[3]

UV-Vis Spectroscopy

Sample Preparation (Solution Method): [4][5]

-

Solvent Selection: A suitable solvent that dissolves the sample and is transparent in the desired UV-Vis region is chosen. Common solvents include ethanol, methanol, and cyclohexane.

-

Solution Preparation: A stock solution of known concentration is prepared by accurately weighing the sample and dissolving it in a specific volume of the chosen solvent. Serial dilutions are then made to obtain solutions of varying concentrations.

-

Blank Preparation: A cuvette is filled with the pure solvent to be used as a blank or reference.[5]

-

Measurement: The UV-Vis spectrum of the blank is recorded first. Then, the spectra of the sample solutions are recorded. The instrument automatically subtracts the blank spectrum.

NMR Spectroscopy

Sample Preparation: [6]

-

Dissolution: Approximately 10-50 mg of the sample is dissolved in about 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[6]

-

Filtration (if necessary): If the solution contains any solid particles, it is filtered through a small cotton or glass wool plug into the NMR tube.

-

Transfer: The clear solution is transferred to a standard 5 mm NMR tube.

-

Standard Addition: A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution for chemical shift calibration.[7]

Visualizations

Caption: Computational workflow for quantum mechanical calculations of this compound.

Caption: Integrated workflow for the synthesis, characterization, and analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-3-nitrotoluene from 2-methyl-6-nitroaniline